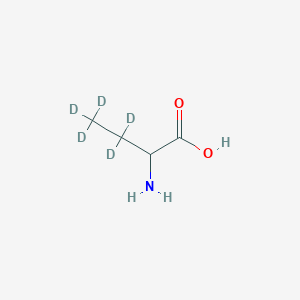
Fenpropathrin-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenpropathrin-13C6 is a labeled analog of fenpropathrin, a widely used pyrethroid insecticide. Pyrethroids are synthetic chemicals modeled after the natural insecticidal properties of pyrethrins, which are derived from chrysanthemum flowers. This compound is specifically used in scientific research to study the behavior, metabolism, and environmental impact of fenpropathrin due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fenpropathrin-13C6 involves the incorporation of carbon-13 isotopes into the fenpropathrin molecule. This can be achieved through a multi-step synthetic process that starts with labeled precursors. The key steps include:
Preparation of Labeled Precursors: Carbon-13 labeled benzyl cyanide and other intermediates are synthesized.
Cyclopropanation: The labeled intermediates undergo cyclopropanation to form the core structure of fenpropathrin.
Esterification: The final step involves esterification to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Precursors: Large-scale synthesis of carbon-13 labeled intermediates.
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.
Purification and Quality Control: Rigorous purification steps and quality control measures to ensure the final product meets research-grade standards.
化学反应分析
Types of Reactions
Fenpropathrin-13C6 undergoes various chemical reactions, including:
Oxidation: Oxidation at the methyl groups of the acid moiety and at the 2′- and 4′-positions of the alcohol moiety.
Ester Cleavage: Cleavage of the ester linkage under acidic or basic conditions.
Conjugation: Formation of conjugates with other molecules, such as glucuronic acid, during metabolic processes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Acidic or Basic Conditions: Hydrochloric acid, sodium hydroxide.
Conjugation Reagents: Glucuronic acid, sulfate groups.
Major Products Formed
Oxidized Derivatives: Products with hydroxyl or carbonyl groups.
Cleaved Ester Products: Alcohol and carboxylic acid derivatives.
Conjugated Metabolites: Glucuronides and sulfates.
科学研究应用
Fenpropathrin-13C6 is used in various scientific research applications, including:
Environmental Studies: Tracking the environmental fate and degradation of fenpropathrin.
Metabolic Studies: Investigating the metabolic pathways and biotransformation of fenpropathrin in organisms.
Toxicological Research: Assessing the toxicological impact of fenpropathrin on non-target species.
Analytical Chemistry: Developing and validating analytical methods for detecting fenpropathrin residues in environmental and biological samples.
作用机制
Fenpropathrin-13C6, like fenpropathrin, exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects . It interferes with the normal function of these channels, causing prolonged depolarization of the nerve cells, leading to paralysis and death of the insect . The molecular targets include the sodium channels, and the pathways involved are related to the disruption of nerve signal transmission .
相似化合物的比较
Similar Compounds
Cyfluthrin: Another type II pyrethroid with similar insecticidal properties.
Cyhalothrin: Known for its high potency and effectiveness against a wide range of pests.
Cypermethrin: Widely used in agriculture and household pest control.
Deltamethrin: Highly effective against a broad spectrum of insects.
Esfenvalerate: A more potent isomer of fenvalerate with enhanced insecticidal activity.
Uniqueness of Fenpropathrin-13C6
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This labeling provides a distinct advantage in studying the environmental and biological behavior of fenpropathrin, making it an invaluable tool in scientific research .
属性
分子式 |
C22H23NO3 |
|---|---|
分子量 |
360.41 g/mol |
IUPAC 名称 |
[cyano-[3-(2,3,4,5,6-pentadeuterio(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyphenyl]methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3/i5+1D,6+1D,7+1D,10+1D,11+1D,16+1 |
InChI 键 |
XQUXKZZNEFRCAW-KVIQPSAWSA-N |
手性 SMILES |
[2H][13C]1=[13C]([13C](=[13C]([13C](=[13C]1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)(C)C)[2H])[2H] |
规范 SMILES |
CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)






![7-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13429679.png)
![(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13429687.png)



